molecular formula C8H8O3 B1381467 4-Methoxybenzoic-2,3,5,6-D4 acid CAS No. 152404-46-1

4-Methoxybenzoic-2,3,5,6-D4 acid

Cat. No.: B1381467
CAS No.: 152404-46-1
M. Wt: 156.17 g/mol
InChI Key: ZEYHEAKUIGZSGI-QFFDRWTDSA-N
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Description

4-Methoxybenzoic-2,3,5,6-D4 acid, also known as p-Anisic acid-d4, is a deuterated form of 4-Methoxybenzoic acid. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 2, 3, 5, and 6 positions on the benzene ring. The molecular formula of this compound is C8H4D4O3, and it has a molecular weight of 156.17 g/mol .

Biochemical Analysis

Biochemical Properties

4-Methoxybenzoic-2,3,5,6-D4 acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The interaction between this compound and these enzymes can lead to the formation of metabolites that may have different biological activities. Additionally, this compound can act as a substrate for certain esterases, leading to its hydrolysis and subsequent release of methanol and benzoic acid .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases . This modulation can lead to changes in gene expression and alterations in cellular metabolism. For example, this compound has been observed to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and promoting apoptosis . Furthermore, it can affect the production of reactive oxygen species, thereby influencing oxidative stress levels within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities . For instance, this compound has been shown to inhibit the activity of certain histone deacetylases, resulting in changes in chromatin structure and gene expression . Additionally, this compound can interact with transcription factors, thereby influencing the transcriptional regulation of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as pH, temperature, and exposure to light . Over time, this compound can undergo degradation, leading to the formation of degradation products that may have different biological activities . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Preparation Methods

4-Methoxybenzoic-2,3,5,6-D4 acid can be synthesized through several methods. One common synthetic route involves the oxidation of anethole, anisaldehyde, or p-methoxyacetophenone . The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency .

Chemical Reactions Analysis

4-Methoxybenzoic-2,3,5,6-D4 acid undergoes various chemical reactions, including:

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYHEAKUIGZSGI-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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